molecular formula C22H30ClN3O6S B2936745 3,5-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1185103-82-5

3,5-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2936745
CAS No.: 1185103-82-5
M. Wt: 500.01
InChI Key: NUVXZURBOZHJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O6S and its molecular weight is 500.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds such as 3,4-dimethoxyphenethylamine have been reported to have some activity as a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine and serotonin. Inhibition of these enzymes can increase the levels of these neurotransmitters, which can have various effects on mood, anxiety, and depression.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S.ClH/c1-29-18-4-6-21(7-5-18)32(27,28)25-12-10-24(11-13-25)9-8-23-22(26)17-14-19(30-2)16-20(15-17)31-3;/h4-7,14-16H,8-13H2,1-3H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVXZURBOZHJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC(=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.